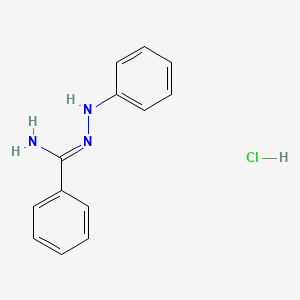

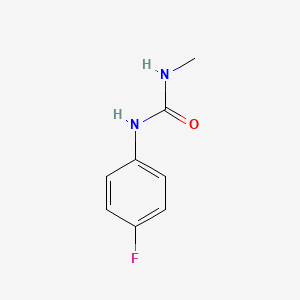

Benzenecarboximidic acid, 2-phenylhydrazide, monohydrochloride

Overview

Description

Benzenecarboximidic acid, 2-phenylhydrazide, monohydrochloride (also known as BCPH) is a chemical compound that is widely used in scientific research. BCPH is a versatile compound that has been used in a variety of laboratory experiments and studies, ranging from biochemical to physiological studies. BCPH has many advantages and limitations that should be taken into consideration when using it in laboratory experiments.

Scientific Research Applications

BCPH has been used in a variety of scientific research applications, including biochemical and physiological studies. BCPH has been used to study the biochemical and physiological effects of various compounds, such as drugs and hormones. BCPH has also been used to study the effects of environmental toxins and pollutants. BCPH has also been used to study the effects of various drugs on the human body. Additionally, BCPH has been used to study the effects of various compounds on the immune system.

Mechanism of Action

BCPH is a versatile compound that has a variety of mechanisms of action. BCPH is known to bind to a variety of receptors in the body, including G-protein coupled receptors, ion channels, and enzymes. BCPH has also been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. BCPH has also been shown to inhibit the formation of prostaglandins, which are hormones that regulate inflammation and other physiological processes.

Biochemical and Physiological Effects

BCPH has been shown to have a variety of biochemical and physiological effects. BCPH has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. BCPH has also been shown to reduce the formation of blood clots, which can be beneficial in preventing heart attacks and strokes. Additionally, BCPH has been shown to reduce the risk of developing certain types of cancer. BCPH has also been shown to reduce the risk of developing certain types of diabetes.

Advantages and Limitations for Lab Experiments

BCPH has a variety of advantages and limitations for lab experiments. One of the main advantages of using BCPH in laboratory experiments is its versatility. BCPH can be used in a variety of different experiments, ranging from biochemical to physiological studies. Additionally, BCPH is relatively stable and can be stored for long periods of time without degradation. One of the main limitations of using BCPH in laboratory experiments is its potential toxicity. BCPH can be toxic to certain cells and organisms, and should be used with caution.

Future Directions

BCPH has a variety of potential future directions. One potential future direction is to further explore the biochemical and physiological effects of BCPH in laboratory experiments. Additionally, further research could be done to explore the potential therapeutic applications of BCPH. Additionally, further research could be done to explore the potential toxicity of BCPH and to develop methods to reduce its toxicity. Finally, further research could be done to explore the potential environmental applications of BCPH.

Synthesis Methods

BCPH is synthesized by a two-step process. The first step involves the reaction of benzenecarboximidic acid with 2-phenylhydrazine hydrochloride in aqueous solution. The reaction is catalyzed by an acid such as hydrochloric acid and is conducted at a temperature of approximately 70°C. The resulting product is benzenecarboximidic acid, 2-phenylhydrazide, monohydrochloride (BCPH). The second step involves the recrystallization of BCPH from aqueous ethanol. The resulting product is a white crystalline solid.

properties

IUPAC Name |

N'-anilinobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.ClH/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12;/h1-10,15H,(H2,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXOQILBPMWGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186893 | |

| Record name | Benzenecarboximidic acid, 2-phenylhydrazide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33244-00-7 | |

| Record name | Benzenecarboximidic acid, 2-phenylhydrazide, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033244007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarboximidic acid, 2-phenylhydrazide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)

![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)